molecular formula C15H21ClN2O3 B5746419 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide

4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide

Cat. No. B5746419
M. Wt: 312.79 g/mol
InChI Key: CTIAIQPJUWQJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide involves the inhibition of certain enzymes and pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide are diverse. This compound has been found to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. Additionally, this compound has been shown to have a neuroprotective effect, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide in lab experiments include its ability to inhibit specific enzymes and pathways, making it a useful tool for investigating the underlying mechanisms of various diseases. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation to determine its safety and efficacy.

Future Directions

There are many potential future directions for the investigation of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further investigation is needed to determine the safety and efficacy of this compound in humans. Finally, the underlying mechanisms of action of this compound need to be further elucidated to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide can be achieved through a multistep process involving the reaction of 4-chloro-2-nitroaniline with 1,1,3,3-tetramethylbutyl isocyanate. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

The potential applications of 4-chloro-2-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide in scientific research are vast. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

4-chloro-2-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-14(2,3)9-15(4,5)17-13(19)11-7-6-10(16)8-12(11)18(20)21/h6-8H,9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIAIQPJUWQJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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